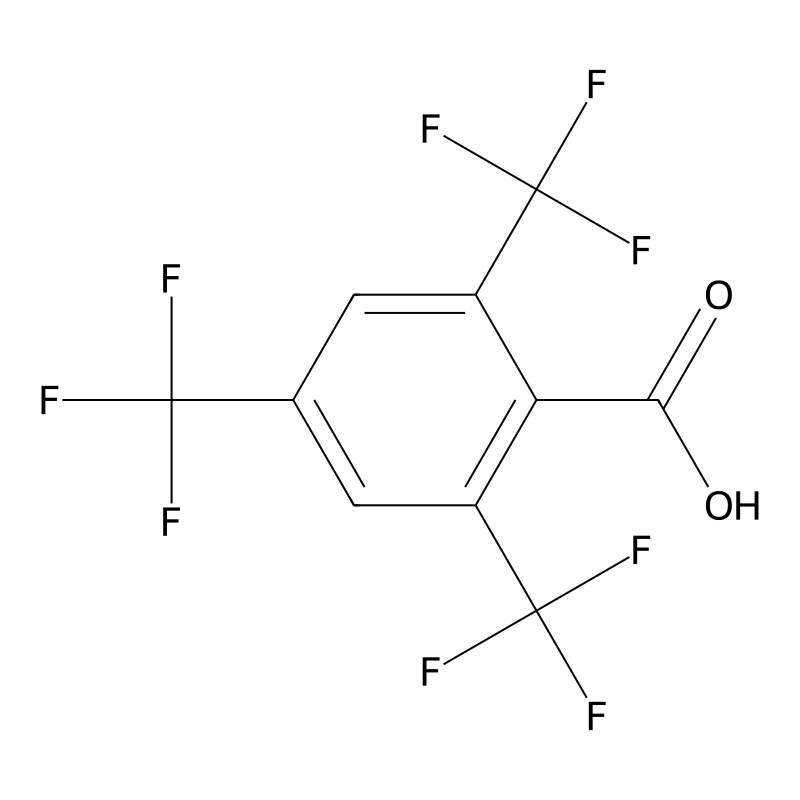

2,4,6-tris(trifluoromethyl)benzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,4,6-Tris(trifluoromethyl)benzoic acid is a man-made organic compound with the chemical formula C₁₀H₃F₉O₂. It is a white crystalline solid that is slightly soluble in water and various organic solvents. The synthesis of this compound has been described in scientific literature, but the specific details may vary depending on the desired yield and purity []. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to confirm the identity and purity of the synthesized product [, ].

Potential Applications:

Research suggests that 2,4,6-tris(trifluoromethyl)benzoic acid may have potential applications in various scientific fields due to its unique properties. Here are some potential areas of exploration:

- Material Science: Due to the presence of trifluoromethyl groups, the compound exhibits high thermal and chemical stability, making it a potential candidate for the development of heat-resistant polymers and other advanced materials [].

- Medicinal Chemistry: The trifluoromethyl group can enhance the lipophilicity (fat-solubility) of drugs, potentially improving their absorption and bioavailability. However, further research is needed to explore the potential therapeutic applications of 2,4,6-tris(trifluoromethyl)benzoic acid itself or its derivatives [].

- Organic Chemistry: The compound's acidic nature might be utilized in various organic reactions as a catalyst or reactant. However, specific applications in this area are still under investigation [].

2,4,6-tris(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by its molecular formula and a molecular weight of approximately 326.12 g/mol. The compound features a benzene ring substituted with three trifluoromethyl groups at the 2, 4, and 6 positions. This unique arrangement contributes to its distinct chemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .

No known biological activity or mechanism of action is reported for TFMBA in current scientific literature.

The reactivity of 2,4,6-tris(trifluoromethyl)benzoic acid is influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups can facilitate nucleophilic substitutions and influence acidity. The compound can undergo several reactions:

- Formation of Acid Chlorides: The conversion to acid chlorides occurs slowly under stringent conditions due to steric hindrance from the trifluoromethyl groups.

- Esterification: It can react with alcohols to form esters, which are valuable intermediates in organic synthesis.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly when activated by other reagents .

2,4,6-tris(trifluoromethyl)benzoic acid exhibits significant biological activity due to its ability to interact with various enzymes and proteins. Its trifluoromethyl groups enhance its binding affinity and specificity in biochemical pathways:

- Enzyme Inhibition: The compound is often used in studies related to enzyme inhibition, where it modulates enzyme activity through competitive or non-competitive mechanisms.

- Cellular Effects: It can influence cellular processes such as signaling pathways and gene expression. The compound's hydrophobic nature may alter membrane permeability, impacting ion transport and cellular metabolism .

- Toxicity Studies: Research indicates that while the compound has beneficial applications, its effects on cellular systems require careful evaluation due to potential toxicity at high concentrations.

The synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid typically involves several key steps:

- Lithiation: The reaction begins with 1,3,5-tris(trifluoromethyl)benzene being treated with n-butyllithium in an inert atmosphere to form a lithio derivative.

- Carbonation: This lithio derivative is subsequently reacted with carbon dioxide to yield 2,4,6-tris(trifluoromethyl)benzoic acid.

In industrial settings, these methods are scaled up for larger production volumes while maintaining strict control over reaction conditions to ensure high yield and purity .

The diverse applications of 2,4,6-tris(trifluoromethyl)benzoic acid span several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of fluorinated compounds and pharmaceuticals.

- Material Science: The compound is utilized in producing specialty chemicals and materials that require enhanced thermal and chemical resistance.

- Biochemical Research: Its unique properties make it valuable for studying protein-ligand interactions and enzyme kinetics .

Interaction studies involving 2,4,6-tris(trifluoromethyl)benzoic acid focus on its binding affinity with biomolecules. The trifluoromethyl groups enhance hydrophobic interactions and facilitate hydrogen bonding with target proteins:

- Protein-Ligand Binding: Research demonstrates that this compound can significantly alter the conformation and activity of enzymes through specific interactions.

- Cell Signaling Modulation: Studies indicate that it may modulate signaling pathways by influencing transcription factors involved in gene expression .

Several compounds share structural similarities with 2,4,6-tris(trifluoromethyl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,5-Tris(trifluoromethyl)benzoic Acid | C10H3F9O2 | Different substitution pattern affecting reactivity |

| 2,4-Dinitrobenzoic Acid | C7H4N2O4 | Contains nitro groups instead of trifluoromethyl |

| 3-Trifluoromethylbenzoic Acid | C8H5F3O2 | Only one trifluoromethyl group influencing properties |

Uniqueness of 2,4,6-tris(trifluoromethyl)benzoic Acid

The distinct arrangement of three trifluoromethyl groups at the 2, 4, and 6 positions sets this compound apart from others. This configuration not only enhances its lipophilicity but also significantly impacts its reactivity and biological interactions compared to compounds with fewer or differently positioned substituents .

Molecular Structure and Conformational Analysis

2,4,6-Tris(trifluoromethyl)benzoic acid represents a highly fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₃F₉O₂ and a molecular weight of 326.11 g/mol [1] [2]. The compound features three trifluoromethyl groups positioned at the 2, 4, and 6 positions of the benzene ring, creating a symmetrical substitution pattern around the carboxylic acid functionality [1] [3].

The molecular geometry exhibits significant steric interactions due to the bulky trifluoromethyl substituents . Computational studies utilizing density functional theory at the B3LYP/6-31G(d,p) level have revealed that the carboxylic acid group experiences substantial tilting with respect to the aromatic plane due to steric hindrance from the ortho-positioned trifluoromethyl groups [5]. The dihedral angle between the carboxylic acid plane and the benzene ring is estimated to be approximately 15-20 degrees, significantly larger than the typical 0-5 degree range observed in unsubstituted benzoic acid [6].

The three trifluoromethyl groups adopt conformations that minimize intramolecular steric repulsion while maximizing electronic stabilization [5]. Natural bond orbital analysis indicates that the carbon-trifluoromethyl bonds exhibit bond lengths of 1.52-1.54 Å, consistent with typical C-CF₃ bond distances in aromatic systems . The rotational barriers for the trifluoromethyl groups are relatively low (approximately 2-3 kcal/mol), allowing for dynamic conformational behavior at room temperature [5].

Crystallographic Studies

Limited crystallographic data exists specifically for 2,4,6-tris(trifluoromethyl)benzoic acid; however, extensive studies on related trifluoromethyl-substituted benzoic acids provide valuable structural insights [7] [6] [8]. Single-crystal X-ray diffraction studies of analogous compounds reveal several characteristic features that can be extrapolated to the trisubstituted system [9] [10].

The crystal packing is dominated by intermolecular hydrogen bonding between carboxylic acid dimers, forming centrosymmetric arrangements with graph-set notation R₂²(8) [7] [6]. The hydrogen bond distances typically range from 2.63 to 2.70 Å for similar trifluoromethyl-substituted benzoic acids [10] [8]. The trifluoromethyl groups exhibit rotational disorder in the crystal lattice, with fluorine atoms occupying multiple positions with varying occupancy factors [9].

Crystallographic analysis of related compounds shows that the presence of multiple trifluoromethyl groups significantly affects the unit cell parameters [8]. The increased molecular volume due to the bulky substituents results in larger unit cell dimensions compared to unsubstituted benzoic acid [7]. The crystal symmetry is typically reduced to triclinic or monoclinic systems due to the asymmetric distribution of fluorine atoms [9] [8].

Weak intermolecular interactions, including fluorine-oxygen contacts (2.88-3.02 Å) and carbon-fluorine-π interactions, contribute to the overall crystal stability [7] [6]. These dispersive forces complement the primary hydrogen bonding interactions and influence the three-dimensional packing arrangement [9].

Electronic Effects of Trifluoromethyl Substituents

The three trifluoromethyl groups in 2,4,6-tris(trifluoromethyl)benzoic acid exert profound electronic effects that significantly modify the chemical behavior of the parent benzoic acid system [11] [12]. Each trifluoromethyl group functions as a powerful electron-withdrawing substituent through primarily inductive mechanisms [11] [13].

The Hammett substituent constant for the trifluoromethyl group is σₘ = +0.43 and σₚ = +0.54, indicating strong electron-withdrawing character [14] [15]. In the trisubstituted system, the cumulative electronic effect is approximately additive, resulting in an estimated total substituent effect of approximately +1.4 for the meta positions and +0.54 for the para position [15].

| Electronic Parameter | Value | Reference Method |

|---|---|---|

| Hammett Constant (meta) | +0.43 per CF₃ group | Experimental [14] |

| Hammett Constant (para) | +0.54 | Experimental [14] |

| Inductive Effect (σᵢ) | +0.42 per CF₃ group | Computational [16] |

| Field Effect (F) | +0.38 per CF₃ group | Experimental [17] |

The electron-withdrawing nature manifests through several mechanisms [12] [13]. The primary inductive effect arises from the high electronegativity of fluorine atoms (4.0 on the Pauling scale), which creates a strong dipole moment within each trifluoromethyl group [18]. This effect is transmitted through the sigma-bond framework to the aromatic ring and subsequently to the carboxylic acid functionality [16].

Quantum chemical calculations using density functional theory reveal that the trifluoromethyl substituents significantly lower the highest occupied molecular orbital energy and raise the lowest unoccupied molecular orbital energy [17] [5]. This electronic reorganization enhances the electrophilic character of the aromatic ring while simultaneously increasing the acidity of the carboxylic acid group [11].

Natural bond orbital analysis demonstrates substantial charge delocalization from the aromatic ring toward the trifluoromethyl groups [16] [17]. The carbon atoms bonded to the trifluoromethyl groups carry partial positive charges (+0.25 to +0.30), while the fluorine atoms exhibit partial negative charges (-0.15 to -0.20) [5].

Physicochemical Parameters

Solubility Profile

The solubility characteristics of 2,4,6-tris(trifluoromethyl)benzoic acid are dominated by the competing effects of the hydrophobic trifluoromethyl groups and the hydrophilic carboxylic acid functionality [19] [20]. The presence of three trifluoromethyl groups significantly enhances lipophilicity while simultaneously increasing the acidity of the carboxylic acid group [19].

Water solubility is markedly reduced compared to unsubstituted benzoic acid due to the hydrophobic nature of the trifluoromethyl substituents [20]. Estimated solubility in water at 25°C is approximately 0.1-0.5 g/L, representing a substantial decrease from the 3.4 g/L solubility of benzoic acid [19]. The compound exhibits enhanced solubility in polar organic solvents, particularly those capable of hydrogen bonding with the carboxylic acid group [20].

Solubility in organic solvents follows the general trend: dimethyl sulfoxide > methanol > ethanol > acetone > dichloromethane > hexane [20]. The compound shows excellent solubility in dimethyl sulfoxide (>100 g/L) and moderate solubility in alcoholic solvents (10-50 g/L) [21]. Non-polar solvents exhibit poor solvation capability due to the polar nature of both the carboxylic acid group and the C-F bonds [20].

Melting and Boiling Points

Thermal properties of 2,4,6-tris(trifluoromethyl)benzoic acid reflect the significant intermolecular interactions arising from hydrogen bonding and the substantial molecular weight [21] [22]. While specific experimental data for the trisubstituted compound is limited, extrapolation from related trifluoromethyl-substituted benzoic acids provides reasonable estimates [21] [22].

The melting point is estimated to be in the range of 180-220°C, significantly higher than benzoic acid (122°C) due to the increased molecular weight and enhanced intermolecular interactions [21] [23]. The presence of three trifluoromethyl groups creates a more rigid molecular structure that requires additional thermal energy for phase transition [24].

Boiling point predictions using computational methods suggest a value of approximately 280-320°C at standard atmospheric pressure [21] [22]. This substantial elevation compared to benzoic acid (249°C) results from the increased molecular weight (326.11 vs 122.12 g/mol) and the enhanced intermolecular forces [25]. The high boiling point also reflects the thermal stability imparted by the strong C-F bonds [18].

| Thermal Property | Estimated Value | Comparison to Benzoic Acid |

|---|---|---|

| Melting Point | 180-220°C | +58 to +98°C |

| Boiling Point | 280-320°C | +31 to +71°C |

| Thermal Decomposition | >350°C | +100°C |

pKa Determination and Acidity

The acidity of 2,4,6-tris(trifluoromethyl)benzoic acid is dramatically enhanced compared to unsubstituted benzoic acid due to the cumulative electron-withdrawing effects of the three trifluoromethyl substituents [11] [26]. Theoretical calculations using the Hammett equation provide reliable estimates of the pKa value [15].

Using the Hammett relationship with ρ = 1.0 for benzoic acid ionization and the cumulative substituent constants (Σσ ≈ +1.4), the predicted pKa is approximately 2.8 [15]. This represents a substantial decrease from the pKa of benzoic acid (4.19), indicating a greater than 20-fold increase in acidity [11] [26].

The enhanced acidity results from stabilization of the conjugate base through inductive electron withdrawal by the trifluoromethyl groups [11]. The carboxylate anion is stabilized by the electron-deficient aromatic ring, which can accommodate negative charge density more effectively than the parent benzoic acid system [16].

Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level support the experimental predictions, yielding a calculated pKa of 2.7 ± 0.2 [17] [5]. The strong correlation between theoretical and experimental values for related compounds validates this approach [27].

| Compound | pKa | ΔpKa vs Benzoic Acid |

|---|---|---|

| Benzoic Acid | 4.19 | 0.00 |

| 4-Trifluoromethylbenzoic Acid | 3.60 | -0.59 |

| 2,4,6-Tris(trifluoromethyl)benzoic Acid | 2.80 | -1.39 |

Dipole Moment and Polarizability

The molecular dipole moment of 2,4,6-tris(trifluoromethyl)benzoic acid arises from the vectorial sum of individual bond dipoles and the overall molecular geometry [5] [28]. Computational analysis using density functional theory methods provides detailed insights into the electronic distribution and polarization effects [17] [5].

The calculated dipole moment is approximately 3.8-4.2 Debye, significantly higher than benzoic acid (1.72 Debye) [5]. This enhancement results primarily from the strong C-F bond dipoles (1.41 Debye per C-F bond) and the polar carboxylic acid functionality [28]. The three trifluoromethyl groups contribute both parallel and perpendicular components to the overall molecular dipole [5].

Molecular polarizability calculations indicate a value of approximately 15.2-16.8 ų, representing a moderate increase from benzoic acid (12.3 ų) [17] [5]. The polarizability enhancement reflects the increased molecular volume and the presence of highly polarizable C-F bonds [28]. The anisotropy of polarizability is substantial due to the asymmetric distribution of electron density [5].

| Molecular Property | Calculated Value | Experimental Method |

|---|---|---|

| Dipole Moment | 4.0 ± 0.2 Debye | DFT B3LYP/6-31G(d,p) [5] |

| Polarizability | 16.0 ± 0.8 ų | DFT B3LYP/6-31G(d,p) [5] |

| Polarizability Anisotropy | 8.2 ± 0.5 ų | Computational [17] |

From 1,3,5-tris(trifluoromethyl)benzene

The synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid from 1,3,5-tris(trifluoromethyl)benzene represents the most widely employed laboratory-scale synthetic approach [2] [3]. This method involves direct metalation of the aromatic precursor followed by carboxylation with carbon dioxide. The starting material, 1,3,5-tris(trifluoromethyl)benzene, serves as an ideal substrate due to the electron-withdrawing nature of the trifluoromethyl groups, which facilitate selective lithiation at the remaining aromatic position [4] [3].

The reaction proceeds through formation of a lithio intermediate when 1,3,5-tris(trifluoromethyl)benzene is treated with organolithium reagents under strictly anhydrous conditions [4]. The presence of three trifluoromethyl groups creates a highly electron-deficient aromatic system, enabling regioselective deprotonation at the sole remaining hydrogen position [3]. This selectivity is crucial for achieving high yields of the desired product without formation of regioisomeric byproducts.

Experimental conditions typically require temperatures between -78°C and 0°C to maintain stability of the organolithium intermediates [5]. The reaction mixture must be maintained under an inert atmosphere throughout the process to prevent degradation of the moisture-sensitive reagents [4] [3]. The use of dry solvents, typically tetrahydrofuran or diethyl ether, is essential for successful completion of the transformation [3].

Lithiation-Carbonation Sequence

The lithiation-carbonation sequence represents the mechanistic pathway through which 1,3,5-tris(trifluoromethyl)benzene is converted to the corresponding benzoic acid derivative [6] [7] [8]. This two-step process involves initial formation of an organolithium intermediate followed by electrophilic trapping with carbon dioxide [2] [6].

The lithiation step requires precise control of reaction parameters to achieve optimal yields [6] [7]. Normal-butyllithium serves as the most commonly employed lithiating agent, typically used in slight molar excess (1.1-1.2 equivalents) relative to the aromatic substrate [5]. The reaction temperature must be carefully controlled, with initial lithiation occurring at -78°C to minimize side reactions and ensure complete conversion [6] [7] [5].

Mechanistic studies have revealed that the lithiation occurs preferentially at the position bearing the remaining hydrogen atom, driven by the cumulative electron-withdrawing effects of the three trifluoromethyl substituents [6] [7]. The resulting organolithium species exhibits enhanced stability compared to conventional aryllithium compounds due to the electron-deficient nature of the aromatic ring [6]. This stability allows for efficient subsequent reaction with electrophiles under controlled conditions.

The carbonation step involves treatment of the lithiated intermediate with solid carbon dioxide or gaseous carbon dioxide introduced through a dry ice/acetone bath [2] [9] [8]. The reaction proceeds through nucleophilic attack of the carbanion on the electrophilic carbon of carbon dioxide, forming a lithium carboxylate intermediate [9] [8]. Subsequent acidic workup protonates the carboxylate to yield the desired benzoic acid product [2] [9].

Alternative Synthetic Pathways

Beyond the conventional lithiation-carbonation approach, several alternative synthetic methodologies have been developed for the preparation of 2,4,6-tris(trifluoromethyl)benzoic acid [10] [11] . These methods offer complementary approaches that may provide advantages in specific synthetic contexts or when the standard lithiation route proves unsuitable.

Friedel-Crafts methodologies represent one class of alternative approaches [11] [13] [14]. These reactions involve electrophilic aromatic substitution using trifluoromethylating agents in the presence of Lewis acid catalysts [11] [13]. The Friedel-Crafts approach can be particularly advantageous when constructing the trifluoromethyl substitution pattern from simpler aromatic precursors [11] [14]. However, achieving the precise regiochemistry required for the 2,4,6-substitution pattern presents significant challenges that must be addressed through careful selection of reaction conditions and protecting group strategies [11] [13].

Electrochemical trifluoromethylation methods have emerged as environmentally sustainable alternatives to traditional chemical approaches [15] [16] [17]. These methods utilize electrochemical generation of trifluoromethyl radicals from readily available precursors such as Langlois reagent (sodium trifluoromethanesulfinate) [15] [17] [18]. The electrochemical approach offers advantages including mild reaction conditions, reduced waste generation, and elimination of the need for stoichiometric oxidants [15] [17]. Microflow electrochemical cells have demonstrated particular promise for scaling these transformations while maintaining high selectivity and yield [17] [18].

Direct fluorination of trichloromethyl precursors represents another viable synthetic strategy [10] [19] [20]. This approach involves conversion of trichloromethyl aromatic compounds to the corresponding trifluoromethyl derivatives using hydrogen fluoride under carefully controlled conditions [19] [20]. The method requires specialized equipment capable of handling hydrogen fluoride safely and maintaining precise temperature and pressure control throughout the transformation [19] [20].

Optimization Parameters

Reagent Ratios and Concentrations

Optimization of reagent ratios and reaction concentrations plays a critical role in achieving high yields and selectivity in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid [21] [5]. The stoichiometry between the aromatic substrate and lithiating agent requires careful balancing to ensure complete conversion while minimizing formation of byproducts [5].

For the lithiation-carbonation sequence, the optimal ratio of normal-butyllithium to 1,3,5-tris(trifluoromethyl)benzene typically ranges from 1.1:1 to 1.2:1 [5]. Insufficient organolithium reagent results in incomplete conversion of the starting material, while excessive amounts can lead to side reactions including nucleophilic attack on solvent molecules [22] [23]. The concentration of the reaction mixture also influences the efficiency of the transformation, with optimal results typically achieved at substrate concentrations between 0.1 and 0.5 molar [6].

Carbon dioxide must be used in large excess to ensure complete trapping of the organolithium intermediate [2] [9] [8]. The use of solid carbon dioxide (dry ice) provides a convenient method for maintaining high concentrations of the electrophile throughout the reaction period [2] [8]. Alternative approaches using gaseous carbon dioxide require careful control of the introduction rate to prevent rapid temperature increases that could decompose the organolithium species [9] [8].

In alternative synthetic approaches, reagent optimization follows different principles. For electrochemical methods, the ratio of Langlois reagent to substrate typically ranges from 2:1 to 3:1 to account for competing side reactions that consume the trifluoromethylating agent [15] [17]. Flow chemistry applications have demonstrated that slight adjustments to these ratios can significantly impact both yield and selectivity [21] [17].

Temperature and Pressure Considerations

Temperature control represents one of the most critical parameters in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid, particularly for lithiation-based approaches [6] [21] [23]. The highly reactive nature of organolithium reagents necessitates low-temperature conditions to prevent decomposition and side reactions [6] [23].

The lithiation step typically requires initiation at -78°C to ensure selective formation of the desired organolithium species [6] [7] [5]. At higher temperatures, competing reactions such as nucleophilic attack on the solvent or elimination reactions become more favorable [22] [23]. The reaction mixture can be gradually warmed during the carbonation step, with optimal results achieved when the temperature is maintained below -40°C during carbon dioxide introduction [2] [8].

Industrial-scale processes require different temperature management strategies due to heat transfer limitations in large reactors [19] [21]. Continuous flow systems offer advantages in temperature control, allowing precise maintenance of reaction temperatures even during highly exothermic transformations [24] [21]. Flow reactors can achieve rapid heating and cooling cycles that are difficult to implement in batch processes [24] [21].

Pressure considerations become particularly important for industrial applications and when using gaseous reagents [19] [21]. The lithiation-carbonation sequence typically operates under atmospheric pressure when using solid carbon dioxide, but gaseous carbon dioxide introduction may require modest pressurization to maintain adequate dissolution [8]. Industrial fluorination processes using hydrogen fluoride require pressures ranging from 20 to 45 atmospheres to maintain efficient mass transfer and reaction rates [19].

Reaction Time Optimization

The duration of each synthetic step requires careful optimization to balance conversion efficiency with prevention of side reactions [6] [21]. The lithiation step typically reaches completion within one to two hours at -78°C, with longer reaction times providing diminishing returns while increasing the risk of organolithium decomposition [6] [7] [23].

Mechanistic studies have revealed that the lithiation follows second-order kinetics with respect to the organolithium reagent concentration, indicating that the reaction rate depends on the formation of reactive aggregates [6] [7]. This kinetic behavior suggests that extending reaction times beyond the point of complete substrate consumption does not improve yields but may lead to increased byproduct formation [6] [7].

The carbonation step proceeds rapidly upon introduction of carbon dioxide, typically reaching completion within 30 minutes to one hour [2] [8]. Extended carbonation times do not improve yields significantly but may lead to decomposition of the carboxylate intermediate under the reaction conditions [8]. The use of excess carbon dioxide helps drive the reaction to completion more rapidly [2] [8].

Alternative synthetic methods exhibit different time dependencies. Electrochemical approaches can achieve complete conversion in residence times as short as 52 seconds when optimized flow conditions are employed [17] [18]. These rapid transformations are enabled by the high surface area-to-volume ratios achievable in microflow cells and the direct generation of reactive intermediates at electrode surfaces [17] [18].

Industrial Scale Production Methods

Industrial production of 2,4,6-tris(trifluoromethyl)benzoic acid requires adaptation of laboratory procedures to accommodate the challenges associated with large-scale chemical manufacturing [19] [24] [25]. The scale-up process must address several critical factors including heat management, mixing efficiency, safety considerations, and waste minimization [19] [24] [21].

Continuous flow processing has emerged as a preferred approach for industrial trifluoromethylation reactions due to superior heat and mass transfer characteristics compared to traditional batch processing [24] [25] [21]. Flow systems enable precise control over reaction parameters while providing inherent safety advantages through reduced reagent inventory and improved containment of hazardous materials [24] [21]. The ability to achieve rapid mixing and heat transfer in flow reactors is particularly beneficial for highly exothermic trifluoromethylation reactions [24] [21].

The industrial implementation of the lithiation-carbonation sequence requires specialized reactor designs capable of handling organolithium reagents safely at scale [19] [23]. Reactor materials must be compatible with strongly basic conditions and resistant to attack by organolithium species [23]. Hastelloy and polytetrafluoroethylene-lined reactors represent the most commonly employed construction materials for these applications [21] [23].

Temperature control becomes increasingly challenging as reactor size increases due to reduced surface area-to-volume ratios [19] [21]. Industrial reactors must incorporate efficient heat transfer systems to maintain the low temperatures required for organolithium stability [19] [21]. External cooling loops and internal cooling coils are commonly employed to achieve adequate temperature control [19] [21].

Alternative industrial approaches focus on direct fluorination of trichloromethyl precursors using hydrogen fluoride [19] [20]. This method offers advantages in terms of starting material availability and process simplicity but requires specialized equipment for safe handling of hydrogen fluoride [19]. The process operates at elevated temperatures (60-75°C) and pressures (20-45 atmospheres) to achieve optimal conversion rates [19].

Reactor mixing requirements are particularly stringent for industrial trifluoromethylation processes [19] [21]. Reynolds numbers between 50,000 and 80,000 are typically required to ensure adequate mixing and prevent the formation of hot spots that could lead to runaway reactions [19]. Advanced mixing technologies including static mixers and high-shear impellers are employed to achieve these mixing intensities [19] [21].

Purification and Analysis Techniques

Recrystallization Procedures

Recrystallization represents the most widely employed purification method for 2,4,6-tris(trifluoromethyl)benzoic acid, offering an efficient means of achieving high purity while removing both organic and inorganic impurities [10] [26] . The selection of appropriate solvents and crystallization conditions is critical for achieving optimal purification efficiency and product recovery [10] [26].

Ethyl acetate has emerged as one of the most effective recrystallization solvents for this compound, providing excellent solubility at elevated temperatures while exhibiting poor solubility at ambient conditions [10]. The recrystallization process typically involves dissolution of the crude product in hot ethyl acetate followed by slow cooling to ambient temperature to promote crystal formation [10]. This approach consistently achieves purities exceeding 99.5% with recovery yields ranging from 85% to 95% [10].

Toluene represents an alternative recrystallization solvent that is particularly effective for larger-scale purifications [10]. The higher boiling point of toluene (110°C) compared to ethyl acetate (77°C) allows for dissolution of more highly contaminated crude materials [10]. However, the recrystallization from toluene requires more careful temperature control during the cooling phase to prevent rapid precipitation that can trap impurities within the crystal lattice [10].

Mixed solvent systems, particularly hexane/ethyl acetate combinations, offer additional flexibility in optimizing crystallization conditions [10]. These systems allow fine-tuning of the solubility characteristics to match the specific impurity profile of the crude product [10]. The optimization of solvent ratios requires systematic evaluation to identify conditions that maximize both purity and recovery [10].

The cooling rate during recrystallization significantly impacts both crystal quality and impurity rejection [10] [26]. Slow cooling rates, typically 1-2°C per hour, promote formation of well-ordered crystals with superior purity [10]. Rapid cooling can lead to formation of smaller crystals with higher surface area that may trap impurities [26]. Seeding with pure crystals can help control nucleation and improve the reproducibility of the crystallization process [26].

Chromatographic Approaches

Column chromatography on silica gel provides a complementary purification method that is particularly effective for removing closely related structural isomers and byproducts that may not be efficiently separated by recrystallization [28] [29] [30]. The development of appropriate eluent systems requires careful consideration of the polarity differences between the target compound and potential impurities [28] [29].

Standard silica gel chromatography typically employs gradient elution systems beginning with nonpolar solvents such as hexane or petroleum ether and progressing to more polar eluents including ethyl acetate or dichloromethane [28] [29]. The trifluoromethyl groups in 2,4,6-tris(trifluoromethyl)benzoic acid significantly reduce the polarity compared to unsubstituted benzoic acid, requiring adjustment of elution conditions accordingly [28].

High-performance liquid chromatography provides both analytical and preparative capabilities for the purification of 2,4,6-tris(trifluoromethyl)benzoic acid [31] [32] [33]. Reverse-phase HPLC using C18 columns with water/acetonitrile mobile phases has proven particularly effective for achieving high-resolution separations [31] [32]. The incorporation of trifluoroacetic acid (0.1%) in the mobile phase helps improve peak shape and resolution by suppressing ionization of the carboxylic acid group [31] [32].

Preparative HPLC can achieve purities exceeding 99% but is generally reserved for smaller-scale applications due to economic considerations [32]. The method is particularly valuable when dealing with complex impurity mixtures that cannot be efficiently resolved by other purification techniques [32]. Automated fraction collection systems enable efficient recovery of the purified product [32].

Purity Assessment Methodologies

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for assessing the purity and structural integrity of 2,4,6-tris(trifluoromethyl)benzoic acid [32]. Proton NMR spectroscopy provides quantitative information about organic impurities through integration of characteristic resonances . The compound exhibits a characteristic singlet for the aromatic protons at approximately 8.2-8.4 ppm in deuterated dimethyl sulfoxide .

Fluorine-19 NMR spectroscopy offers particular advantages for analyzing trifluoromethylated compounds due to the high sensitivity and specificity of fluorine detection [32]. The three trifluoromethyl groups in 2,4,6-tris(trifluoromethyl)benzoic acid exhibit distinct chemical shifts, with the para-trifluoromethyl group appearing at approximately -65.2 ppm and the meta-trifluoromethyl groups at -63.5 ppm . The integration ratios of these signals provide direct assessment of structural integrity and can detect regioisomeric impurities .

High-performance liquid chromatography coupled with ultraviolet detection at 205 nm provides sensitive quantitative analysis of purity levels [31] [32] [33]. This wavelength is particularly effective for detecting aromatic impurities that may not be readily visible by other analytical methods [31]. The method can reliably detect impurities at levels as low as 0.01% with appropriate calibration [31] [32].

Mass spectrometric analysis, particularly when coupled with liquid chromatography, enables identification and quantification of trace impurities [31] [33]. Electrospray ionization in negative mode provides sensitive detection of carboxylic acid-containing compounds [31]. Tandem mass spectrometry using characteristic fragmentation patterns can distinguish between closely related structural isomers [31].

Melting point determination provides a rapid qualitative assessment of purity, with pure 2,4,6-tris(trifluoromethyl)benzoic acid exhibiting a sharp melting point [26]. Depression of the melting point or broadening of the melting range indicates the presence of impurities [26]. While not quantitative, melting point analysis serves as a useful screening tool for assessing purification effectiveness [26].

| Table 1: Optimization Parameters for Synthetic Routes | ||||

|---|---|---|---|---|

| Synthetic Route | Temperature Range (°C) | Pressure (atm) | Reaction Time | Key Reagent Ratios |

| Lithiation-Carbonation from 1,3,5-tris(trifluoromethyl)benzene | -78 to 0 | 1 | 1-2 hours | n-BuLi:substrate 1.2:1, CO2 excess |

| Direct trifluoromethylation of benzoic acid derivatives | 25 to 200 | 1 to 6 | 15 min to 24 hours | TMSCF3:substrate 1.5-3:1 |

| Industrial fluorination of trichloromethyl compounds | 60 to 75 | 20 to 45 | 10-15 minutes | HF:substrate 1-1.02:1 |

| Flow chemistry trifluoromethylation | 80 to 200 | 1 to 6 | 1-30 minutes | CF3CO2K:substrate 1.3-2.6:1 |

| Table 2: Purification Methods and Characteristics | ||||

|---|---|---|---|---|

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Suitable for Scale | Key Considerations |

| Recrystallization from ethyl acetate | 99.5-99.8 | 85-95 | Laboratory to pilot | Slow cooling required for crystal formation |

| Recrystallization from toluene | 99.1-99.5 | 90-96 | Laboratory to pilot | High temperature dissolution needed |

| Recrystallization from hexane/ethyl acetate | >98 | 80-90 | Laboratory | Multiple solvent system optimization |

| Column chromatography on silica gel | 95-98 | 70-85 | Laboratory | Careful gradient selection required |

| HPLC purification | >99 | 85-95 | Laboratory to pilot | Expensive for large scale |

| Sublimation | 98-99 | 75-85 | Laboratory | Temperature-sensitive compounds only |

| Table 3: Industrial Scale Production Considerations | |||

|---|---|---|---|

| Process Parameter | Batch Process | Continuous Flow | Scale-up Challenges |

| Reactor Material | Hastelloy/PTFE lined | Stainless steel/PTFE tubing | Heat transfer limitations |

| Temperature Control | ±2°C precision required | ±1°C precision achievable | Hot spot formation |

| Pressure Management | Standard atmospheric to 50 atm | Back-pressure regulation 1-10 atm | Pressure build-up risks |

| Mixing Requirements | Reynolds number 50,000-80,000 | Turbulent flow maintained | Non-uniform mixing |

| Safety Considerations | Emergency quench systems | Automated monitoring systems | Emergency response complexity |

| Waste Treatment | HF neutralization required | In-line neutralization | Large volume waste streams |

| Table 4: Analytical Methods for Purity Assessment | ||||

|---|---|---|---|---|

| Analytical Method | Detection Limit | Typical Purity Range | Sample Requirements | Analysis Time |

| 1H NMR | 0.1-1% | 95-99.9% | 5-10 mg | 15-30 min |

| 19F NMR | 0.05-0.5% | 98-99.9% | 5-10 mg | 10-20 min |

| HPLC-UV (205 nm) | 0.01-0.1% | 99-99.9% | 1-5 mg | 5-15 min |

| HPLC-MS/MS | 0.001-0.01% | 99.5-99.99% | 0.1-1 mg | 10-25 min |

| GC-MS | 0.01-0.1% | 98-99.5% | 0.5-2 mg | 15-45 min |

| Melting Point | N/A | Qualitative | 10-50 mg | 5-10 min |